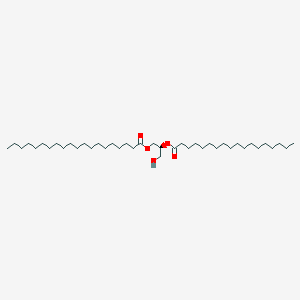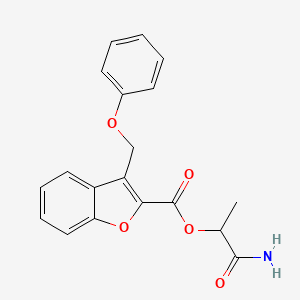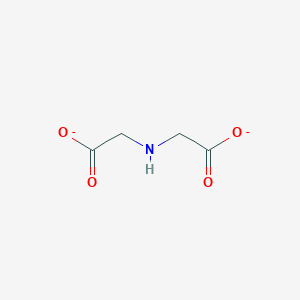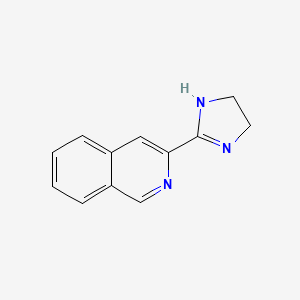![molecular formula C26H29N5O2S B1231682 N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide CAS No. 192321-23-6](/img/structure/B1231682.png)
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP-71683A ist ein potenter und hochspezifischer nicht-peptidischer Antagonist des Neuropeptid-Y-Rezeptors vom Typ 5 (NPY Y5-Rezeptor). Er wurde vor allem für seine Rolle bei der Regulierung der Nahrungsaufnahme und des Energiehaushalts untersucht, insbesondere im Kontext der Adipositasforschung .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CGP-71683A umfasst mehrere Schritte:
- Das N-Boc-Derivat wird mit Methylchlorformiat zum gemischten Anhydrid umgesetzt und anschließend mit Natriumborhydrid zum Alkohol reduziert.
- Der Alkohol wird dann zu Tosylat umgesetzt, gefolgt von Reaktion mit Natriumazid, um das Azid-Zwischenprodukt zu erhalten.
- Das Azid wird zum Amin reduziert, das dann mit einem Sulfonamid gekoppelt wird, um CGP-71683A zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für CGP-71683A sind nicht weit verbreitet dokumentiert, aber die Synthese beinhaltet typischerweise Standard-Organosynthesetechniken und Reinigungsmethoden, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
CGP-71683A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Das Azid-Zwischenprodukt wird mit Reduktionsmitteln wie Wasserstoff oder Palladium auf Kohlenstoff zum Amin reduziert.
Substitution: Das Alkohol-Zwischenprodukt wird zu Tosylat umgesetzt, das dann eine nucleophile Substitution mit Natriumazid eingeht.
Häufige Reagenzien und Bedingungen
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Natriumborhydrid zur Reduktion von Estern zu Alkoholen und Wasserstoff oder Palladium auf Kohlenstoff zur Reduktion von Aziden zu Aminen.
Substitution: Tosylchlorid zur Umwandlung von Alkoholen in Tosylate und Natriumazid zur nucleophilen Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das Azid-Zwischenprodukt, das Amin-Zwischenprodukt und das endgültige Sulfonamidprodukt, CGP-71683A .
Wissenschaftliche Forschungsanwendungen
CGP-71683A wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Werkzeug zur Untersuchung des Neuropeptid-Y-Rezeptors vom Typ 5 und seiner Rolle in verschiedenen physiologischen Prozessen.
Biologie: Untersucht auf seine Auswirkungen auf die Nahrungsaufnahme und den Energiehaushalt bei Tiermodellen.
Medizin: Als potenzieller Therapeutik für Adipositas und verwandte Stoffwechselstörungen erforscht.
Industrie: In der Forschung und Entwicklung für neue Medikamente eingesetzt, die auf den Neuropeptid-Y-Rezeptor vom Typ 5 abzielen
Wirkmechanismus
CGP-71683A übt seine Wirkung aus, indem es selektiv an den Neuropeptid-Y-Rezeptor vom Typ 5 bindet und diesen antagonisiert. Dieser Rezeptor ist an der Regulierung der Nahrungsaufnahme und des Energiehaushalts beteiligt. Durch die Blockierung dieses Rezeptors reduziert CGP-71683A die Nahrungsaufnahme und beeinflusst Stoffwechselprozesse. Es hat auch eine hohe Affinität zu muskarinischen Rezeptoren und der Serotonin-Aufnahmeerkennungsstelle, was zu seinen Gesamteffekten beitragen kann .
Analyse Chemischer Reaktionen
Types of Reactions
CGP-71683A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The azide intermediate is reduced to the amine using reducing agents like hydrogen or palladium on carbon.
Substitution: The alcohol intermediate is converted to tosylate, which then undergoes nucleophilic substitution with sodium azide.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride for reducing esters to alcohols, and hydrogen or palladium on carbon for reducing azides to amines.
Substitution: Tosyl chloride for converting alcohols to tosylates, and sodium azide for nucleophilic substitution.
Major Products
The major products formed from these reactions include the azide intermediate, the amine intermediate, and the final sulfonamide product, CGP-71683A .
Wissenschaftliche Forschungsanwendungen
CGP-71683A has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study the neuropeptide Y receptor type 5 and its role in various physiological processes.
Biology: Investigated for its effects on food intake and energy balance in animal models.
Medicine: Explored as a potential therapeutic agent for obesity and related metabolic disorders.
Industry: Utilized in research and development for new drugs targeting the neuropeptide Y receptor type 5
Wirkmechanismus
CGP-71683A exerts its effects by selectively binding to and antagonizing the neuropeptide Y receptor type 5. This receptor is involved in the regulation of food intake and energy balance. By blocking this receptor, CGP-71683A reduces food intake and influences metabolic processes. It also has high affinity for muscarinic receptors and the serotonin uptake recognition site, which may contribute to its overall effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BIBP-3226: Ein Neuropeptid-Y-Rezeptor-Antagonist vom Typ 1.
BIIE 0246: Ein Neuropeptid-Y-Rezeptor-Antagonist vom Typ 2.
SHU9119: Ein Melanocortin-Rezeptor-Antagonist.
Einzigartigkeit
CGP-71683A ist einzigartig durch seine hohe Selektivität und Potenz für den Neuropeptid-Y-Rezeptor vom Typ 5. Es zeigt eine über 1000-fache Selektivität gegenüber anderen Neuropeptid-Y-Rezeptor-Subtypen, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle des Neuropeptid-Y-Rezeptors vom Typ 5 in physiologischen Prozessen macht .
Eigenschaften
CAS-Nummer |
192321-23-6 |
|---|---|
Molekularformel |
C26H29N5O2S |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C26H29N5O2S/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31) |
InChI-Schlüssel |
UULIGRNKXHCLQN-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Synonyme |
CGP 71683 A CGP-71683A CGP71683A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1231600.png)

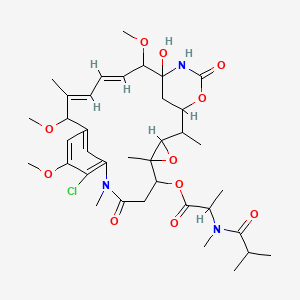
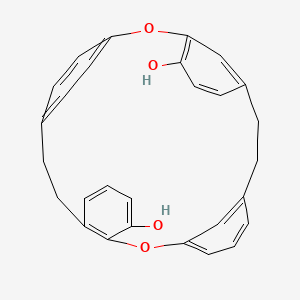

![[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate](/img/structure/B1231608.png)
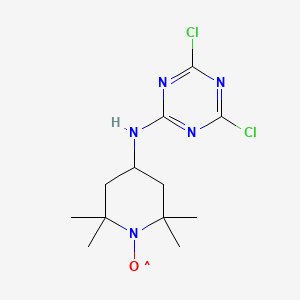

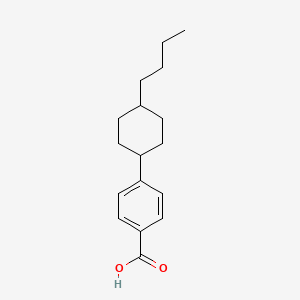
![4-amino-N5-(4-butoxyphenyl)-N5-[2-(cyclohexylamino)-2-oxoethyl]isothiazole-3,5-dicarboxamide](/img/structure/B1231616.png)
